molecular formula C21H25FN2O B7163400 N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2-(3-fluorophenyl)acetamide

N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2-(3-fluorophenyl)acetamide

Cat. No.: B7163400
M. Wt: 340.4 g/mol
InChI Key: FHYFICZYSXWGDZ-UHFFFAOYSA-N
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Description

N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2-(3-fluorophenyl)acetamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a fluorophenyl acetamide moiety

Properties

IUPAC Name

N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O/c1-16(23-21(25)13-18-8-5-9-20(22)12-18)19-10-11-24(15-19)14-17-6-3-2-4-7-17/h2-9,12,16,19H,10-11,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYFICZYSXWGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)CC2=CC=CC=C2)NC(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2-(3-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 3-pyrrolidinone with benzyl bromide under basic conditions to form 1-benzyl-3-pyrrolidinone. This intermediate is then reacted with ethylamine and 3-fluorophenylacetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group such as an amine or ether.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving the pyrrolidine ring or fluorophenyl group.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2-(3-fluorophenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and fluorophenyl group may play key roles in binding to these targets, influencing the compound’s biological activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2-phenylacetamide: Lacks the fluorine atom, which may affect its biological activity and chemical properties.

    N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2-(4-fluorophenyl)acetamide: Similar structure but with the fluorine atom in a different position, potentially altering its interactions with molecular targets.

    N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2-(3-chlorophenyl)acetamide: Substitution of fluorine with chlorine, which may impact its reactivity and biological effects.

Uniqueness

N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2-(3-fluorophenyl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom in the 3-position of the phenyl ring is particularly noteworthy, as it can significantly affect the compound’s interactions with biological targets.

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